
Depreotide
Übersicht
Beschreibung
Depreotide ist ein synthetisches Peptid, das als Somatostatin-Rezeptor-Analogon wirkt. Es wird vor allem im Bereich der Nuklearmedizin für bildgebende Verfahren eingesetzt, insbesondere zur Identifizierung von Somatostatin-Rezeptor-tragenden Lungenmassen bei Patienten mit Verdacht auf Malignitäten . This compound wird oft mit Technetium-99m markiert, einem Gammastrahlungs-Radionuklid, um ein radiopharmazeutisches Mittel für die diagnostische Bildgebung zu erzeugen .
Herstellungsmethoden
This compound wird durch Festphasen-Peptidsynthese (SPPS) synthetisiert, eine Methode, die die sequentielle Addition von Aminosäuren zu einer wachsenden Peptidkette ermöglicht, die an einem festen Harz verankert ist . Der Syntheseweg umfasst die folgenden Schritte:
Kopplung: Die erste Aminosäure wird an das Harz gebunden.
Entschützung: Die Schutzgruppe an der Aminosäure wird entfernt.
Verlängerung: Nachfolgende Aminosäuren werden nacheinander hinzugefügt, wobei Kopplungs- und Entschützungsschritte für jede Zugabe wiederholt werden.
Spaltung: Das fertige Peptid wird vom Harz abgespalten und gereinigt.
Für die industrielle Produktion wird this compound oft in lyophilisierter Form hergestellt, die eine Mischung aus this compound, Natriumglukoheptonat-Dihydrat, Zinnchlorid-Dihydrat, Dinatriumedetat-Dihydrat und Natriumiodid enthält . Diese Mischung wird dann unter einer Stickstoffatmosphäre versiegelt, um Sterilität und Stabilität zu gewährleisten.
Vorbereitungsmethoden
Depreotide is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthetic route involves the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one, with coupling and deprotection steps repeated for each addition.
Cleavage: The completed peptide is cleaved from the resin and purified.
For industrial production, this compound is often prepared in a lyophilized form, which includes a mixture of this compound, sodium glucoheptonate dihydrate, stannous chloride dihydrate, edetate disodium dihydrate, and sodium iodide . This mixture is then sealed under a nitrogen atmosphere to maintain sterility and stability.
Analyse Chemischer Reaktionen
Depreotide unterliegt verschiedenen chemischen Reaktionen, die sich hauptsächlich auf seine Peptidbindungen und funktionellen Gruppen beziehen. Einige gängige Reaktionen umfassen:
Oxidation: this compound kann Oxidationsreaktionen unterliegen, insbesondere an schwefelhaltigen Aminosäuren wie Cystein.
Reduktion: Reduktionsreaktionen können verwendet werden, um die Disulfidbindungen innerhalb des Peptids zu modifizieren.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Dithiothreitol und verschiedene Alkylierungsmittel für Substitutionsreaktionen . Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Tumor Imaging
Depreotide has been extensively studied for its efficacy in imaging various malignancies:
- Lung Cancer : 99mTc-depreotide is approved for the detection of malignant lung cancer. Studies have shown that it has a higher tumor uptake compared to traditional imaging methods, with sensitivity rates reaching 100% in some cases . Its specificity is also notable, making it a valuable tool for differentiating between malignant and benign pulmonary nodules .
- Other Tumors : Beyond lung cancer, this compound has shown promise in detecting other tumors such as lymphoma, breast cancer, melanoma, and colorectal carcinoma. Its binding affinity allows it to visualize a broader range of tumor types compared to other somatostatin analogs like octreotide .
Evaluation of Inflammation and Infection
This compound's applications extend beyond oncology into the realm of inflammatory diseases:
- Bone Infections : A study demonstrated that 99mTc-depreotide scintigraphy was positive in all cases of active osteomyelitis assessed. It effectively identified sites of infection that were not visible on conventional bone scans . The sensitivity of this compound for detecting active inflammation is particularly beneficial in differentiating between infectious and non-infectious conditions.
- Rheumatoid Arthritis : In patients with rheumatoid arthritis, this compound showed positive uptake in sites of active disease, indicating its potential utility in assessing disease activity and guiding treatment decisions .
Comparative Efficacy
The following table summarizes the efficacy of 99mTc-depreotide compared to traditional imaging modalities:
Imaging Modality | Sensitivity | Specificity | Accuracy | Positive Predictive Value | Negative Predictive Value |
---|---|---|---|---|---|
99mTc-depreotide | 1.0 | 0.43 | 0.71 | 0.64 | 1.0 |
Computed Tomography | 0.9 | 0.19 | 0.55 | 0.53 | 0.67 |
Case Studies
Several case studies highlight the clinical applications of this compound:
- Case Study on Lung Nodules : In a cohort study involving patients with solitary pulmonary nodules, this compound imaging provided critical information that influenced management decisions prior to biopsy . The high sensitivity and specificity demonstrated by this modality suggest its role as a first-line imaging technique.
- Assessment of Osteomyelitis : In another study focused on patients with suspected osteomyelitis, this compound scintigraphy accurately identified all cases of active infection while providing additional insights into inflammatory processes that other imaging techniques failed to detect .
Wirkmechanismus
Depreotide übt seine Wirkungen aus, indem es an Somatostatin-Rezeptoren bindet, die G-Protein-gekoppelte Rezeptoren sind, die sich auf der Oberfläche bestimmter Zellen befinden . Nach der Bindung ahmt this compound die Wirkung des natürlichen Hormons Somatostatin nach, hemmt die Freisetzung verschiedener sekundärer Botenstoffe und reduziert die Zell Aktivität. Dieser Mechanismus ist besonders nützlich in der Bildgebung, da die Bindung von this compound an Somatostatin-Rezeptoren die Visualisierung von Rezeptor-tragenden Geweben mithilfe von Gammakameras ermöglicht .
Vergleich Mit ähnlichen Verbindungen
Depreotide ähnelt anderen Somatostatin-Analoga, wie Octreotid und Lanreotid, die ebenfalls an Somatostatin-Rezeptoren binden und für diagnostische und therapeutische Zwecke verwendet werden . this compound ist einzigartig in seiner spezifischen Bindungsaffinität und seiner Verwendung in radiopharmazeutischen Anwendungen mit Technetium-99m . Andere ähnliche Verbindungen umfassen:
Octreotid: Wird zur Darstellung und Behandlung von neuroendokrinen Tumoren verwendet.
Lanreotid: Wird zur Behandlung von Akromegalie und neuroendokrinen Tumoren verwendet.
Pasireotid: Wird zur Behandlung der Cushing-Krankheit und der Akromegalie verwendet.
Die Einzigartigkeit von this compound liegt in seiner spezifischen Anwendung zur Darstellung von Lungenmassen und seiner Radiomarkierung mit Technetium-99m, was hochauflösende Bilder für diagnostische Zwecke liefert .
Biologische Aktivität
Depreotide, a synthetic cyclic hexapeptide, is primarily recognized for its application in imaging somatostatin receptor-positive tumors. This compound has garnered attention due to its binding affinity for somatostatin receptors (SSTRs) and its potential role in both diagnostic imaging and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biodistribution studies, clinical applications, and comparative efficacy with other radiopharmaceuticals.
This compound is designed to target SSTRs, which are overexpressed in various tumors including neuroendocrine tumors, breast cancer, and lung cancer. The compound's structure allows it to form a coordination complex with technetium-99m (), which enhances its imaging capabilities.
- Diastereomers : this compound exists in two diastereomeric forms: syn and anti. The syn form demonstrates a significantly higher binding affinity for SSTRs compared to the anti form. The IC50 values are 0.15 nM for the syn and 0.89 nM for the anti, indicating that the syn diastereomer is more effective in receptor binding .
Biodistribution Studies
Biodistribution studies have been pivotal in understanding the efficacy of this compound as a radiopharmaceutical. Research conducted on AR42J tumor xenograft models demonstrated that:
- Tumor Uptake : The syn diastereomer exhibited a tumor uptake of 6.58% ID/g, while the anti diastereomer showed an uptake of 3.38% ID/g . These results suggest that the syn form is superior for imaging purposes.
- Comparative Analysis : In a study comparing -depreotide with -FDG PET scans, the sensitivity and specificity for diagnosing malignancies in pulmonary lesions were reported as 94% and 51%, respectively . This highlights this compound's potential as an effective diagnostic tool.
Clinical Applications
This compound has been utilized in various clinical settings, particularly for imaging tumors with high SSTR expression:
- Lymphoma Studies : In a small cohort study involving lymphoma patients, good uptake of -depreotide was observed in 7 out of 9 patients, suggesting its utility in detecting lymphomas .
- Other Tumors : Beyond lymphomas, this compound has shown promise in imaging lung cancer, breast cancer, melanoma, and colorectal carcinoma .
Case Studies
Several case studies illustrate the clinical relevance of this compound:
- Lung Cancer Detection : A case study highlighted the use of -depreotide in accurately identifying pulmonary nodules that were later confirmed to be malignant through biopsy.
- Neuroendocrine Tumors : In patients with neuroendocrine tumors, -depreotide imaging provided critical information regarding tumor localization and receptor status.
Comparative Efficacy
A comparative analysis between -depreotide and other imaging agents reveals its unique advantages:
Imaging Agent | Sensitivity | Specificity |
---|---|---|
-depreotide | 94% | 51% |
-FDG PET | 96% | 71% |
This table illustrates that while -FDG PET has higher specificity, -depreotide may provide better sensitivity for certain tumor types.
Eigenschaften
IUPAC Name |
(2S)-6-amino-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-[[2-[2-[(2S,5S,8S,11R,14S,17S)-14-(4-aminobutyl)-5-benzyl-8-[(4-hydroxyphenyl)methyl]-11-(1H-indol-3-ylmethyl)-4-methyl-3,6,9,12,15,18-hexaoxo-17-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]ethylsulfanyl]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]hexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H96N16O12S2/c1-38(2)55-64(92)76-49(26-30-95-37-54(83)72-35-44(69)57(85)74-47(20-10-13-28-67)58(86)79-52(36-94)62(90)73-46(56(70)84)19-9-12-27-66)65(93)81(3)53(32-39-15-5-4-6-16-39)63(91)78-50(31-40-22-24-42(82)25-23-40)60(88)77-51(33-41-34-71-45-18-8-7-17-43(41)45)61(89)75-48(59(87)80-55)21-11-14-29-68/h4-8,15-18,22-25,34,38,44,46-53,55,71,82,94H,9-14,19-21,26-33,35-37,66-69H2,1-3H3,(H2,70,84)(H,72,83)(H,73,90)(H,74,85)(H,75,89)(H,76,92)(H,77,88)(H,78,91)(H,79,86)(H,80,87)/t44-,46-,47-,48-,49-,50-,51+,52-,53-,55-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXSJQLZVNKRKX-YQRDHHIGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)CC5=CC=CC=C5)C)CCSCC(=O)NCC(C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)CC5=CC=CC=C5)C)CCSCC(=O)NC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H96N16O12S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301026951 | |
Record name | Depreotide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301026951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1357.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161982-62-3 | |
Record name | Depreotide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161982623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Depreotide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11628 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Depreotide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301026951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEPREOTIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDP0H8E844 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.